alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl)
Overview
Description
Alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) is a complex organic compound that features multiple thioether and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-[2-[[(Dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-omega-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]-poly(oxy-1,2-ethanediyl) typically involves multiple steps:
Formation of Thioether Groups: The initial step involves the reaction of dodecylthiol with a suitable thioester precursor under basic conditions to form the thioether linkages.
Esterification: The intermediate product is then subjected to esterification reactions with poly(oxy-1,2-ethanediyl) derivatives to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thioether groups can undergo oxidation to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols under suitable conditions.
Substitution: The thioether groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, thiols.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of new thioether derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Polymer Science: It can be incorporated into polymer matrices to modify their properties.
Biology
Drug Delivery: Potential use in drug delivery systems due to its amphiphilic nature.
Bioconjugation: Can be used to link biomolecules for various applications.
Medicine
Therapeutics: Potential use in the development of new therapeutic agents.
Diagnostics: Can be used in diagnostic assays due to its unique chemical properties.
Industry
Lubricants: Used as an additive in lubricants to enhance performance.
Surfactants: Can be used in formulations of surfactants for various applications.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets:
Enzyme Inhibition: The thioether groups can interact with enzyme active sites, leading to inhibition.
Membrane Interaction: The amphiphilic nature allows it to interact with cell membranes, affecting their properties.
Comparison with Similar Compounds
Similar Compounds
Poly(oxy-1,2-ethanediyl) derivatives: Similar in structure but may lack the thioether groups.
Thioether-containing compounds: Similar in functional groups but may differ in overall structure.
Uniqueness
Functional Group Diversity: The presence of both thioether and ester groups makes it unique.
Amphiphilic Nature: The combination of hydrophobic and hydrophilic segments provides unique properties.
Properties
IUPAC Name |
2-(2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoyl)oxyethyl 2-dodecylsulfanylcarbothioylsulfanyl-2-methylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H66O4S6/c1-7-9-11-13-15-17-19-21-23-25-29-43-33(41)45-35(3,4)31(37)39-27-28-40-32(38)36(5,6)46-34(42)44-30-26-24-22-20-18-16-14-12-10-8-2/h7-30H2,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKQXEWTQHHKMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SC(C)(C)C(=O)OCCOC(=O)C(C)(C)SC(=S)SCCCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H66O4S6 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
946617-97-6 | |
Details | Compound: Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]- | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=946617-97-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID101100347 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.3 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
946617-97-6 | |
Record name | Poly(oxy-1,2-ethanediyl), α-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropyl]-ω-[2-[[(dodecylthio)thioxomethyl]thio]-2-methyl-1-oxopropoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101100347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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